molecular formula C18H16N2O B14416955 3-(4-Anilinoanilino)phenol CAS No. 85171-21-7

3-(4-Anilinoanilino)phenol

Cat. No.: B14416955
CAS No.: 85171-21-7
M. Wt: 276.3 g/mol
InChI Key: OLBAOMXYNTWTFD-UHFFFAOYSA-N
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Description

3-(4-Anilinoanilino)phenol is an aromatic compound featuring a phenol core substituted with a branched anilino group at the meta position. Its molecular formula is C₁₈H₁₆N₂O, and its structure consists of three interconnected benzene rings:

  • A central phenol ring with a hydroxyl (-OH) group at position 2.
  • A 4-anilinoanilino substituent (two linked aniline groups) attached to position 3 of the phenol ring.

This compound is structurally related to diphenylamine derivatives but distinguished by its extended conjugation and substitution pattern.

Properties

CAS No.

85171-21-7

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-(4-anilinoanilino)phenol

InChI

InChI=1S/C18H16N2O/c21-18-8-4-7-17(13-18)20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19-21H

InChI Key

OLBAOMXYNTWTFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Anilinoanilino)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitrophenol with aniline under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a strong base such as sodium hydroxide (NaOH) and a reducing agent like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of phenolic compounds, including 3-(4-Anilinoanilino)phenol, often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is also common for the reduction steps, ensuring high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 3-(4-Anilinoanilino)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Anilinophenol (CAS 122-37-2)

  • Molecular Formula: C₁₂H₁₁NO
  • Structure: A single anilino group (-NHPh) attached to the para position of phenol.
  • Key Differences: Simpler structure with only one anilino group. Lower molecular weight (185.22 g/mol vs. ~276.34 g/mol for 3-(4-Anilinoanilino)phenol). Reduced conjugation, leading to differences in UV-Vis absorption and electronic properties .

4-(4-Anilinoanilino)phenol

  • Molecular Formula : C₁₈H₁₆N₂O
  • Structure: The hydroxyl group is at position 4 of the phenol ring, with the 4-anilinoanilino substituent at position 3.
  • Key Differences :
    • Positional isomer of the target compound.
    • The para-substituted hydroxyl group may enhance hydrogen-bonding interactions compared to the meta-substituted derivative .

ETHYL 3-(4-ANILINOANILINO)-2-BUTENOATE (CAS Not Provided)

  • Molecular Formula : C₁₈H₂₀N₂O₂
  • Structure: A butenoate ester replaces the phenol group, with the 4-anilinoanilino chain at position 3.
  • Key Differences: Ester functional group alters solubility (lipophilic vs. hydrophilic for phenol derivatives). Potential for different reactivity in nucleophilic or catalytic reactions .

Quinoline Derivatives with Anilino Substituents

  • Example: 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline (CAS 740791-06-4).
  • Structure: A quinoline core with electron-withdrawing substituents (nitro, cyano) and a halogenated anilino group.
  • Key Differences: Quinoline backbone introduces nitrogen heteroatoms, enhancing π-π stacking and binding to biological targets. Halogen and nitro groups increase electrophilicity, contrasting with the electron-rich phenol in 3-(4-Anilinoanilino)phenol .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-(4-Anilinoanilino)phenol and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Groups Applications/Notes
3-(4-Anilinoanilino)phenol C₁₈H₁₆N₂O ~276.34 Meta (phenol) -OH, -NHPh-NHPh Potential intermediate in dye/pharma synthesis
4-Anilinophenol C₁₂H₁₁NO 185.22 Para (phenol) -OH, -NHPh Antioxidant, corrosion inhibitor
4-(4-Anilinoanilino)phenol C₁₈H₁₆N₂O ~276.34 Para (phenol) -OH, -NHPh-NHPh Structural isomer with distinct H-bonding
Quinoline derivative C₁₈H₁₂ClFN₄O₃ 386.76 Variable -CN, -NO₂, -Cl, -F Kinase inhibitor intermediate (e.g., Pelitinib)

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